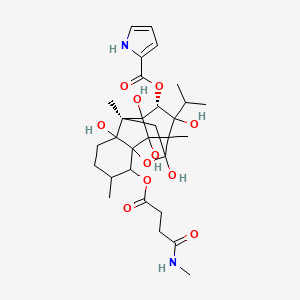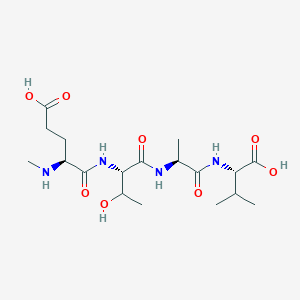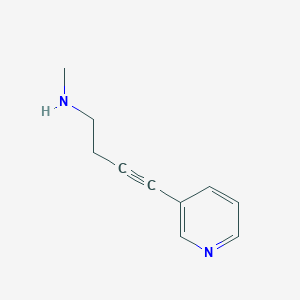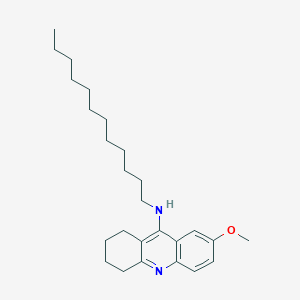![molecular formula C44H57N9O5 B10852009 (2R)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-6-amino-1-hydroxyhexan-2-yl]amino]-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-[3-(1H-imidazol-5-yl)propanoylamino]-3-phenylpropanamide](/img/structure/B10852009.png)
(2R)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-6-amino-1-hydroxyhexan-2-yl]amino]-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-[3-(1H-imidazol-5-yl)propanoylamino]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NNC-26-0194 is a synthetic compound developed by Novo Nordisk A/S. It is a small molecule drug that acts as a growth hormone receptor agonist. This compound has been studied for its potential to stimulate the release of growth hormone, which plays a crucial role in growth, metabolism, and overall health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NNC-26-0194 involves the incorporation of specific amino acids into a peptide chain. The compound is synthesized through solid-phase peptide synthesis, a method commonly used for creating peptides. The reaction conditions typically involve the use of protected amino acids, coupling reagents, and deprotection steps to build the peptide chain .
Industrial Production Methods
Industrial production of NNC-26-0194 follows a similar synthetic route but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and precise assembly of the peptide chain. The final product is purified using high-performance liquid chromatography to ensure its purity and quality .
Chemical Reactions Analysis
Types of Reactions
NNC-26-0194 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide chain, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the peptide chain, potentially enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of NNC-26-0194, each with potentially different biological activities.
Scientific Research Applications
NNC-26-0194 has been extensively studied for its scientific research applications, including:
Chemistry: The compound is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: It is utilized in research to understand the mechanisms of growth hormone release and its effects on biological systems.
Medicine: NNC-26-0194 has potential therapeutic applications in treating growth disorders and other conditions related to growth hormone deficiency.
Industry: The compound is used in the development of new peptide-based drugs and therapies
Mechanism of Action
NNC-26-0194 exerts its effects by binding to the growth hormone receptor, a G-protein-coupled receptor. Upon binding, it activates the receptor, leading to a cascade of intracellular signaling events. This activation results in the release of growth hormone from the pituitary gland. The molecular targets involved include the growth hormone receptor and associated signaling pathways, such as the cAMP-dependent protein kinase pathway .
Comparison with Similar Compounds
Similar Compounds
Ipamorelin (NNC-26-0161): Another growth hormone secretagogue developed by Novo Nordisk A/S. It has a similar mechanism of action but differs in its pharmacokinetic properties.
NNC-26-0235: A related compound with similar biological activity but different pharmacokinetic characteristics.
GHRP-2 and GHRP-6: Well-known hexapeptides that also stimulate growth hormone release but have different chemical structures and properties
Uniqueness
NNC-26-0194 is unique due to its specific amino acid sequence and its ability to be absorbed through various routes, including intranasal administration. This property makes it a promising candidate for non-invasive delivery methods, enhancing its potential therapeutic applications .
Properties
Molecular Formula |
C44H57N9O5 |
|---|---|
Molecular Weight |
792.0 g/mol |
IUPAC Name |
(2R)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-6-amino-1-hydroxyhexan-2-yl]amino]-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-[3-(1H-imidazol-5-yl)propanoylamino]-3-phenylpropanamide |
InChI |
InChI=1S/C44H57N9O5/c1-30(50-43(57)39(23-32-14-6-3-7-15-32)52-41(55)20-19-34-26-46-29-49-34)42(56)53-40(24-33-25-48-38-18-9-8-17-37(33)38)44(58)51-36(22-31-12-4-2-5-13-31)27-47-35(28-54)16-10-11-21-45/h2-9,12-15,17-18,25-26,29-30,35-36,39-40,47-48,54H,10-11,16,19-24,27-28,45H2,1H3,(H,46,49)(H,50,57)(H,51,58)(H,52,55)(H,53,56)/t30-,35-,36+,39+,40-/m0/s1 |
InChI Key |
JSMAHBKHVYKVJD-CIUDAOKXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)CN[C@@H](CCCCN)CO)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)CCC5=CN=CN5 |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)CNC(CCCCN)CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)CCC5=CN=CN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


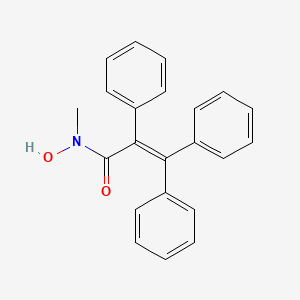

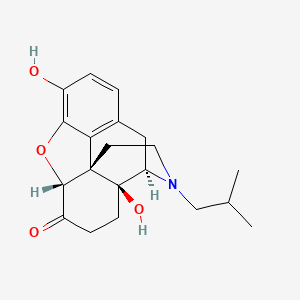
![N-hydroxy-N-[1-(4-isobutylphenyl)ethyl]urea](/img/structure/B10851943.png)
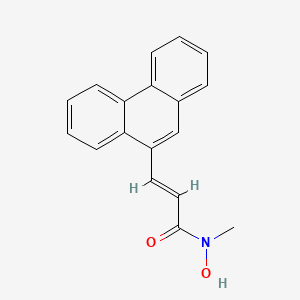
![1-[2,6-Dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridin-3-yl]ethanone](/img/structure/B10851949.png)

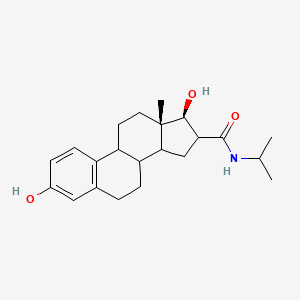
![2,2-Dimethyl-2,3-dihydro-1H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B10851977.png)
